16alpha,17beta-Estriol 17-(beta-D-glucuronide)

Übersicht

Beschreibung

16alpha,17beta-Estriol 17-(beta-D-glucuronide) is a steroid saponin.

16alpha,17beta-Estriol 17-(beta-D-glucuronide) is a natural product found in Apis cerana with data available.

Biologische Aktivität

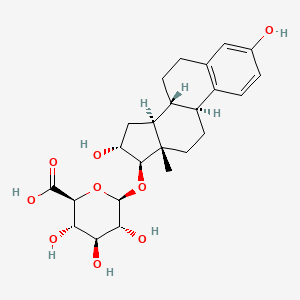

16alpha,17beta-Estriol 17-(beta-D-glucuronide) is a glucuronide derivative of the steroid hormone estriol, primarily formed through the action of UDP-glucuronosyltransferases in the liver. This compound plays a crucial role in the metabolism and excretion of estriol, particularly during pregnancy when estriol levels are elevated due to placental production. Understanding its biological activity is vital for assessing hormonal balance and metabolic pathways, especially in clinical settings.

Chemical Structure and Formation

The molecular structure of 16alpha,17beta-Estriol 17-(beta-D-glucuronide) is characterized by the attachment of glucuronic acid to the 17-hydroxyl group of estriol. This modification enhances the solubility and facilitates the elimination of estriol from the body through urine, thus reducing potential toxicity associated with steroid hormones. The glucuronidation process is summarized as follows:

Estrogenic Activity

Research indicates that 16alpha,17beta-Estriol 17-(beta-D-glucuronide) exhibits weak estrogenic activity. It interacts with estrogen receptors (ERs), although its binding affinity is significantly lower than that of its parent compound, estriol. This interaction can influence various physiological processes, including reproductive functions and hormonal regulation.

Role in Drug Metabolism

This compound also plays a significant role in drug metabolism. Studies have shown that it can modulate the activity of UDP-glucuronosyltransferases, influencing the metabolic pathways of other drugs and endogenous compounds. This interaction suggests potential implications for drug-drug interactions and individual variations in drug metabolism based on hormonal status .

Biomarker for Estrogen Metabolism

16alpha,17beta-Estriol 17-(beta-D-glucuronide) serves as an important biomarker for assessing estrogen metabolism in clinical settings. Its measurement can provide insights into hormonal balance during pregnancy or hormonal therapies, aiding in research related to hormone-related disorders and pharmacokinetics of steroid hormones .

Case Studies

- Pregnancy Monitoring : A study involving pregnant women demonstrated that elevated levels of 16alpha,17beta-Estriol 17-(beta-D-glucuronide) correlated with increased estriol production due to placental activity. Monitoring this metabolite helped assess fetal well-being and maternal health.

- Hormone Replacement Therapy (HRT) : In HRT studies, fluctuations in levels of this glucuronide were observed alongside changes in estrogenic activity, suggesting its utility in monitoring treatment efficacy and safety.

Comparative Analysis with Other Steroid Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Estriol | Natural estrogen | Weak estrogenic activity; produced during pregnancy |

| Estradiol | Natural estrogen | Stronger estrogenic activity; primary female sex hormone |

| Estrone | Natural estrogen | Less potent than estradiol; involved in estrogen metabolism |

| 16alpha-Estrone-3-Glucuronide | Glucuronide derivative | Similar metabolic pathway; different hydroxylation site |

The uniqueness of 16alpha,17beta-Estriol 17-(beta-D-glucuronide) lies in its specific hydroxylation pattern and its role as a metabolite during pregnancy, distinguishing it from other estrogens and their glucuronides.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(8R,9S,13S,14S,16R,17R)-3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(26)21(24)33-23-19(29)17(27)18(28)20(32-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGFLAQOJPXVRV-FLVROIOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2OC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992906 | |

| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estriol-17-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7219-89-8 | |

| Record name | Estriol 17-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7219-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estriol 17beta -(beta -D-glucuronide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Estriol-17-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.